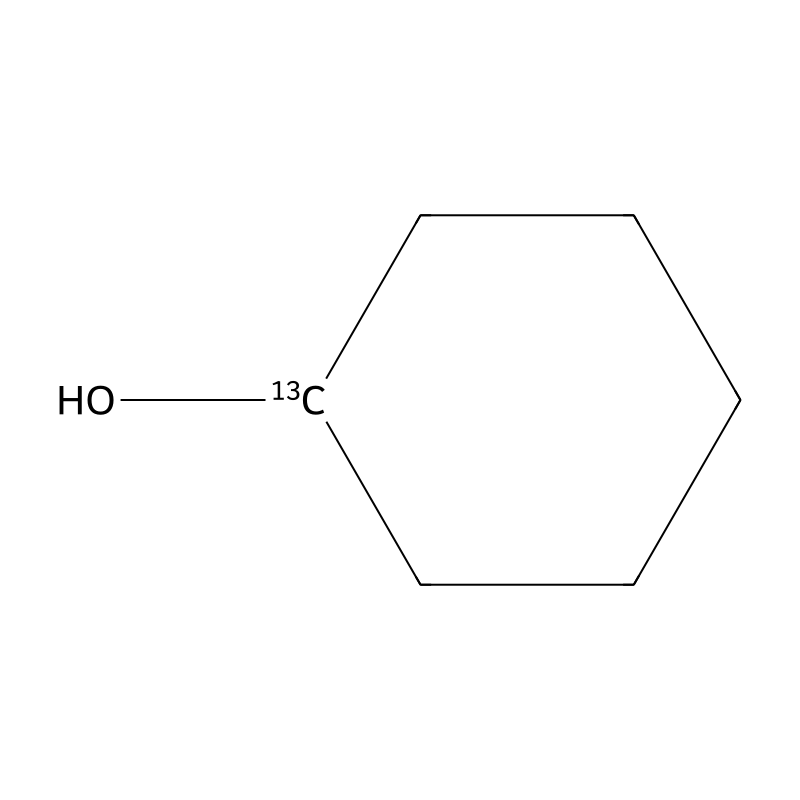Cyclohexanol-1-13C

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Cyclohexanol-1-13C is a stable isotopic variant of cyclohexanol, where one of the carbon atoms in the cyclohexanol molecule is replaced with its carbon-13 isotope. Cyclohexanol itself is a six-carbon cyclic alcohol with the molecular formula C6H12O, characterized by a hydroxyl group (-OH) attached to a cyclohexane ring. The presence of the carbon-13 isotope allows for enhanced analytical techniques, particularly in nuclear magnetic resonance spectroscopy, facilitating the study of molecular dynamics and interactions in various environments.
- Dehydration: Cyclohexanol-1-13C can be dehydrated to form cyclohexene. This reaction typically involves heating with an acid catalyst (e.g., phosphoric acid), leading to the elimination of water and formation of a double bond:The mechanism involves protonation of the hydroxyl group, formation of a carbocation, and subsequent elimination of water 3.
- Oxidation: Cyclohexanol can be oxidized to cyclohexanone using oxidizing agents like nitric acid or chromium trioxide. The reaction can be represented as follows:
The synthesis of Cyclohexanol-1-13C typically involves isotopic labeling techniques during the production of cyclohexanol. Common methods include:
- Isotopic Exchange: Utilizing carbon dioxide labeled with carbon-13 in reactions that yield cyclohexanol.
- Chemical Synthesis: Starting from labeled precursors or employing specific synthetic routes that incorporate carbon-13 at the desired position.
These methods ensure that the resulting compound retains its structural integrity while incorporating the carbon isotope.
Cyclohexanol-1-13C has several applications, particularly in research and analytical chemistry:
- Nuclear Magnetic Resonance Spectroscopy: Its unique isotopic signature makes it valuable for studying molecular structures and dynamics through carbon-13 nuclear magnetic resonance spectroscopy.
- Metabolic Studies: It can be used as a tracer in metabolic studies to trace pathways involving alcohol metabolism.
Interaction studies involving Cyclohexanol-1-13C focus on its behavior in various chemical environments. These studies often utilize techniques such as:
- Nuclear Magnetic Resonance Spectroscopy: To observe how Cyclohexanol-1-13C interacts with other molecules or solvents.
- Kinetic Studies: Analyzing reaction rates and mechanisms when Cyclohexanol-1-13C is involved in chemical transformations.
These studies provide insights into its reactivity and potential applications in organic synthesis.
Several compounds share structural similarities with Cyclohexanol-1-13C. Below is a comparison highlighting their uniqueness:
| Compound | Structure | Unique Features |
|---|---|---|
| Cyclopentanol | C5H10O | Five-membered ring structure; lower boiling point. |
| 2-Methylcyclopentanol | C6H12O | Methyl group substitution affects reactivity. |
| Ethylcyclopentane | C8H16 | Ethyl group substitution; more hydrophobic nature. |
| Cyclobutanol | C4H8O | Four-membered ring; higher strain energy. |
Cyclohexanol-1-13C stands out due to its stable isotopic labeling, which provides unique insights into molecular interactions and dynamics that are not available with non-labeled compounds.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant






